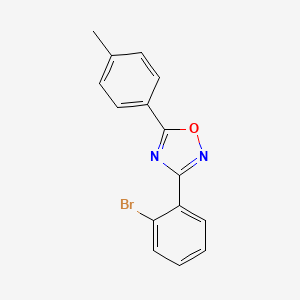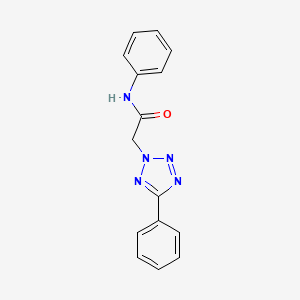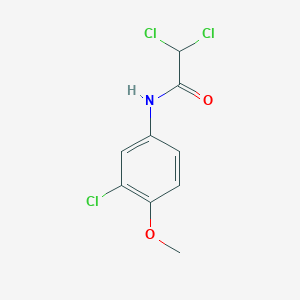![molecular formula C15H13N3O4 B5855471 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)
4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, commonly known as PNU-74654, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
作用機序
PNU-74654 is a potent inhibitor of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, which is an enzyme involved in DNA repair. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors work by preventing the repair of DNA damage, leading to the death of cancer cells. PNU-74654 binds to the catalytic domain of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, inhibiting its activity and preventing the repair of DNA damage. This leads to the accumulation of DNA damage, which eventually leads to cell death.
Biochemical and Physiological Effects:
PNU-74654 has been shown to have significant biochemical and physiological effects. In cancer cells, PNU-74654 has been shown to induce DNA damage and cell death. In addition, PNU-74654 has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of PNU-74654 is its potency as a 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitor. This compound has been shown to be effective in inhibiting the activity of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate at low concentrations. However, one of the limitations of PNU-74654 is its solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of PNU-74654. One area of research is the development of new 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors that are more potent and have better solubility in water. Another area of research is the study of the combination of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors with other chemotherapy drugs for the treatment of cancer. In addition, there is a need for further research into the potential applications of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors in the treatment of neurodegenerative diseases.
合成法
The synthesis of PNU-74654 involves the reaction of 4-aminophenyl acetate with 2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of di-tert-butyl dicarbonate and a subsequent deprotection step. This method yields a high purity of PNU-74654 with a yield of approximately 70%.
科学的研究の応用
PNU-74654 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors such as PNU-74654 have shown promising results in the treatment of cancer, particularly in combination with other chemotherapy drugs. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors work by preventing the repair of DNA damage, leading to the death of cancer cells. PNU-74654 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors have been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)21-12-7-5-11(6-8-12)15(20)22-18-14(16)13-4-2-3-9-17-13/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDORJYUGCOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
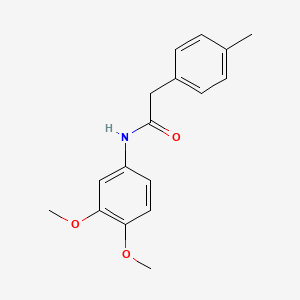
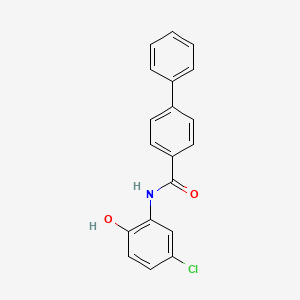
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)

![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

